molecular formula C6H9N B075324 3-Ethyl-1H-pyrrole CAS No. 1551-16-2

3-Ethyl-1H-pyrrole

Cat. No. B075324
CAS RN: 1551-16-2
M. Wt: 95.14 g/mol
InChI Key: RLLBWIDEGAIFPI-UHFFFAOYSA-N
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Description

3-Ethyl-1H-pyrrole is a simple heterocycle with the molecular formula C6H9N . It is one of the most relevant heterocycles due to its presence in a large number of natural and unnatural compounds with important properties in pharmacology and materials science .


Synthesis Analysis

The synthesis of pyrroles, including 3-Ethyl-1H-pyrrole, has been a topic of interest in recent years. An efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from conveniently accessed 2,3-diketoesters has been developed .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-1H-pyrrole is characterized by a five-membered ring containing one nitrogen atom . The molecular weight is 95.142 Da, and the monoisotopic mass is 95.073502 Da .


Chemical Reactions Analysis

Pyrrole, the parent compound of 3-Ethyl-1H-pyrrole, is known to oxidize easily to polypyrrole under acidic conditions . This property makes many electrophilic reagents that are used in benzene chemistry not applicable to pyrroles .


Physical And Chemical Properties Analysis

3-Ethyl-1H-pyrrole has a density of 0.9±0.1 g/cm3, a boiling point of 158.7±9.0 °C at 760 mmHg, and a flash point of 53.2±10.0 °C . It has one freely rotating bond, and its polar surface area is 16 Å2 .

Scientific Research Applications

  • Electropolymerization of Pyrrole : A study by Sekiguchi, Atobe, and Fuchigami (2002) explored the electropolymerization of pyrrole in an ionic liquid, which significantly increased the polymerization rate, electrochemical capacity, and electroconductivity of polypyrrole films. This has implications for the development of advanced materials with enhanced electrical properties (Sekiguchi, Atobe, & Fuchigami, 2002).

  • Synthesis of Pyrrole Derivatives : Law et al. (1984) described a new general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, which are valuable in the development of various chemical compounds (Law, Lai, Sammes, Katritzky, & Mak, 1984).

  • Synthesis of Polysubstituted Pyrroles : Urbanaitė and Čikotienė (2016) found an effective method for synthesizing polyfunctionalized pyrroles, introducing various groups to the pyrrole ring. This methodology is relevant in the creation of diverse pyrrole-based compounds with potential applications in pharmaceuticals and materials science (Urbanaitė & Čikotienė, 2016).

  • Characterization of Pyrrole Chalcone Derivatives : Singh, Rawat, and Sahu (2014) characterized a pyrrole chalcone derivative, which was analyzed using spectroscopic techniques and quantum chemical calculations. Such studies are crucial in understanding the properties and potential applications of new pyrrole-based materials (Singh, Rawat, & Sahu, 2014).

  • Pyrrole Coupling Chemistry : Mert, Demir, and Cihaner (2013) investigated N-substituted poly(bis-pyrrole) films, examining their electrochemical and spectroscopic properties. Such research contributes to the understanding of pyrrole-based polymers for various applications, including sensors and electronic devices (Mert, Demir, & Cihaner, 2013).

Safety And Hazards

While specific safety and hazard information for 3-Ethyl-1H-pyrrole is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-ethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLBWIDEGAIFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293111
Record name 3-Ethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1H-pyrrole

CAS RN

1551-16-2
Record name 3-Ethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
CU Ibeji, TS Adegboye, BB Adeleke - researchgate.net
Computational studies based on 3-ethyl pyrrole and its isomeric forms using semi-empirical and Density Functional Theory (DFT-BLYP/6-31G*) has been carried out. The addition of …
Number of citations: 0 www.researchgate.net
SH Choi - 생명과학회지, 2012 - dbpia.co.kr
To produce a new tea with a good flavor and functional properties using green tea of low quality, naked barley and barley were selected to blend with the green tea. The simultaneous …
Number of citations: 4 www.dbpia.co.kr
K Chaiwong, T Kiatsiriroat, N Vorayos… - Biomass and bioenergy, 2013 - Elsevier
This study examined bio-oil and bio-char fuel produced from Spirulina Sp. by slow pyrolysis. A thermogravimetric analyser (TGA) was used to investigate the pyrolytic characteristics and …
Number of citations: 267 www.sciencedirect.com
S Liu, P He, Z Tian, X Li, C Xu - J. Chem. Soc. Pakistan, 2015 - jcsp.org.pk
Ultrasound-assisted extraction (UAE) of pectic polysaccharide from oriental tobacco leaves was studied by orthogonal matrix method (L9 (3) 4). Furthermore, the crude polysaccharide …
Number of citations: 3 jcsp.org.pk
S Ko, CY Kim, K Damodar, HM Lim, JH Kim, CH Lee… - Tetrahedron, 2018 - Elsevier
… 3-ethyl-1H-pyrrole-2-carboxylate was prepared according to a previously reported method. Unfortunately, the condensation of ethyl 3-ethyl-1H-pyrrole-2-… and ethyl 3-ethyl-1H-pyrrole-2-…
Number of citations: 3 www.sciencedirect.com
Y Matsunaga, S Machmudah… - Journal of Chemistry …, 2012 - search.proquest.com
Supercritical water has been focused on as an environmentally attractive reaction media, in which organic materials can be decomposed into smaller molecules. The reaction behavior …
Number of citations: 2 search.proquest.com
Z Güler, A Dursun, D Türkmen - Journal of Food Process …, 2022 - Wiley Online Library
The aim of this study was to compare pistachio (Pistacia vera L.) kernel volatile compounds (VCs) of “Siirt”, “Uzun” and “Kirmizi” cultivars grown in Turkey, and also to determine the …
Number of citations: 3 onlinelibrary.wiley.com
JM Ames, RCE Guy, GJ Kipping - Journal of Agricultural and Food …, 2001 - ACS Publications
Mixtures of cysteine, reducing sugar (xylose or glucose), and starch were extrusion cooked using feed pH values of 5.5, 6.5, and 7.5 and target die temperatures of 120, 150, and 180 C. …
Number of citations: 92 pubs.acs.org
RVS Silva, GA Romeiro, MCC Veloso… - Bioresource …, 2012 - Elsevier
In this work the parameters of Low Temperature Conversion – LTC were applied in a centrifuged sludge from a sewage treatment plant located in Rio de Janeiro, Brazil. Before the …
Number of citations: 30 www.sciencedirect.com
M Shrestha, L Si, CW Chang, H He… - The Journal of …, 2012 - ACS Publications
… Chenodeoxycholic acid (CDCA), methyl-4-formyl-benzoate, mesitaldehyde, and 2,4-dimethyl-3-ethyl-1H-pyrrole were obtained commercially and used without further purification. Other …
Number of citations: 60 pubs.acs.org

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